6-chloro-1-ethyl-1H-1,3-benzodiazole is a chemical compound belonging to the benzodiazole class, characterized by a benzene ring fused to a diazole ring. It is notable for its potential applications in pharmaceuticals and agrochemicals due to its biological activity. The compound is identified by the Chemical Abstracts Service number 34569-15-8 and has a molecular formula of .
This compound is classified under heterocyclic compounds, which are organic compounds containing at least one atom that is not carbon in the ring structure. Specifically, 6-chloro-1-ethyl-1H-1,3-benzodiazole features a chlorine substituent at the sixth position of the benzodiazole structure. Its synthesis typically involves starting materials such as 6-chloro-1H-benzimidazole and ethylating agents like ethyl iodide or ethyl bromide.
Methods and Technical Details
The synthesis of 6-chloro-1-ethyl-1H-1,3-benzodiazole can be achieved through several methods:
The molecular structure of 6-chloro-1-ethyl-1H-1,3-benzodiazole consists of a benzene ring fused to a diazole ring with an ethyl group attached at the first position and a chlorine atom at the sixth position.
6-chloro-1-ethyl-1H-1,3-benzodiazole can participate in various chemical reactions typical for benzodiazoles:
The mechanism of action for compounds like 6-chloro-1-ethyl-1H-1,3-benzodiazole often involves interaction with biological targets such as enzymes or receptors in living organisms. While specific data on this compound's mechanism is limited, similar benzodiazole derivatives are known to exhibit activities such as:
Further research is required to elucidate its precise biological mechanisms and targets .
The compound's physical properties suggest it may be stable under standard laboratory conditions but should be handled with care due to its chlorinated nature, which may pose environmental risks if not managed properly.
6-chloro-1-ethyl-1H-1,3-benzodiazole has potential applications in various scientific fields:
The ongoing exploration of its properties may lead to novel applications in drug development and agricultural science .
The systematic IUPAC name for this compound is 6-chloro-1-ethyl-1H-benzo[d]imidazole, reflecting its benzimidazole core structure where "benzo[d]" denotes the fusion pattern of the benzene and imidazole rings. The "1H" descriptor specifies the prototropic form with hydrogen at the N1 position, while the "6-chloro-1-ethyl" prefixes indicate substituents at the respective ring positions. Alternative naming conventions include "6-chloro-1-ethyl-1H-1,3-benzodiazole," which emphasizes the two nitrogen atoms at the 1- and 3-positions within the diazole system. Its canonical SMILES representation, CCN1C=NC2=C1C=C(C=C2)Cl, precisely encodes the molecular connectivity, confirming the ethyl group attachment at N1 and chlorine at the para position relative to the heterocyclic nitrogen [1] [7].
Structurally classified as a monosubstituted benzimidazole, this compound belongs to the broader family of nitrogen-containing bicyclic heterocycles characterized by a benzene ring fused with a five-membered diazole ring. The chlorine atom at C6 creates an electron-deficient aromatic system, while the N-ethyl group enhances lipophilicity compared to unsubstituted benzimidazoles. This substitution pattern significantly influences molecular polarity, evidenced by a calculated partition coefficient (XLogP3) of 2.4, indicating moderate hydrophobicity conducive to membrane penetration in biological systems . The hydrogen bond acceptor count of 1 (from the imidazole nitrogen) and heavy atom count of 12 further define its pharmacophoric potential.
| Compound Name | CAS Registry No. | Substitution Pattern | Molecular Formula | Molecular Weight (g/mol) | Unique Structural Features |
|---|---|---|---|---|---|
| 6-Chloro-1-ethyl-1H-benzo[d]imidazole | 853789-16-9 | 6-Cl, 1-ethyl | C₉H₉ClN₂ | 180.63 | N-ethylation enhances lipophilicity |
| 2-Chloro-1-ethyl-1H-benzo[d]imidazole | 58533-15-6 | 2-Cl, 1-ethyl | C₉H₉ClN₂ | 180.63 | Reactive chlorine at C2 enables nucleophilic displacement |
| 6-Chloro-2-phenyl-1H-benzo[d]imidazole | 4926-65-2 | 6-Cl, 2-phenyl | C₁₃H₉ClN₂ | 228.68 | Extended conjugation via C2-phenyl group |
| 5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-amine | 1156753-55-7 | 5-Cl, 1-ethyl, 2-NH₂ | C₉H₁₀ClN₃ | 195.65 | Electron-donating amino group at C2 |
This structural diversity underscores how positional isomerism and functional group variations alter electronic distribution and steric profiles, thereby expanding the chemical space accessible for drug discovery [7] [8] [9]. The 6-chloro-1-ethyl derivative distinguishes itself through its balanced electronic properties, where the C6 chlorine moderately deactivates the ring toward electrophilic substitution while leaving the C2 and C5 positions amenable to further derivatization.
The synthetic evolution of 6-chloro-1-ethyl-1H-1,3-benzodiazole commenced with traditional N-alkylation strategies applied to 6-chloro-1H-benzimidazole precursors. Early methodologies employed ethyl halides (e.g., ethyl iodide or ethyl bromide) in aprotic solvents like dimethylformamide (DMF), utilizing inorganic bases such as potassium carbonate (K₂CO₃) to facilitate N-alkylation at elevated temperatures (60-80°C). These reactions typically achieved moderate yields (60-75%) but suffered from O-alkylation byproducts and residual starting material contamination, necessitating tedious purification procedures . A representative optimized procedure involves refluxing 6-chloro-1H-benzimidazole (1.0 equiv) with ethyl iodide (1.2 equiv) and K₂CO₃ (2.0 equiv) in anhydrous DMF for 12-18 hours, followed by aqueous workup and column chromatography.
Significant advancements emerged through phase-transfer catalysis (PTC) and microwave-assisted synthesis, which addressed limitations in reaction efficiency and scalability. The introduction of catalysts like tetrabutylammonium bromide (TBAB) under solvent-free conditions reduced reaction times from hours to minutes while boosting yields to >90% [5]. Microwave irradiation further revolutionized the synthesis by enabling rapid heating and precise temperature control, minimizing decomposition pathways. For instance, reacting 6-chloro-1H-benzimidazole with diethyl sulfate under microwave irradiation (300 W, 120°C) for 15 minutes achieves near-quantitative conversion with minimal byproduct formation [5] [6].
| Synthetic Method | Reagents/Conditions | Time | Yield (%) | Key Advantages | Persistent Challenges |
|---|---|---|---|---|---|
| Conventional N-alkylation | Ethyl iodide, K₂CO₃, DMF, 80°C | 12-18 h | 60-75 | Simple setup, widely accessible reagents | O-alkylation byproducts, low atom economy |
| Phase-transfer catalysis | Diethyl sulfate, TBAB, NaOH(aq), 70°C | 2-4 h | 85-90 | Reduced solvent use, higher selectivity | Emulsion formation during workup |
| Microwave irradiation | Ethyl bromide, K₂CO₃, diglyme, 120°C, 300 W | 10-15 min | 90-95 | Rapid heating, energy efficiency, high purity | Specialized equipment required |
| Catalytic ethylation | Ethanol, Pd/C, autoclave, 150°C | 6 h | 80 | Atom-economical, utilizes ethanol feedstock | High pressure requirements, catalyst cost |
Despite these improvements, critical literature gaps persist:
The structural architecture of 6-chloro-1-ethyl-1H-1,3-benzodiazole enables precise interactions with bacterial virulence targets, particularly within the Pseudomonas aeruginosa quorum sensing (QS) system. Research has demonstrated its incorporation into advanced PqsR (Pseudomonas Quinolone Signal Receptor) antagonists that disrupt biofilm formation and virulence factor production without exerting direct bactericidal pressure. This mechanism circumvents conventional resistance pathways associated with traditional antibiotics [6].
A landmark study incorporated the 6-chloro-1-ethylbenzimidazole motif into compound 6f (2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile), which exhibited submicromolar inhibitory activity (IC₅₀ = 0.21 μM) against the PqsR-controlled PpqsA-lux transcriptional reporter in P. aeruginosa PAO1-L. This derivative reduced pyocyanin production by >80% and suppressed 2-alkyl-4(1H)-quinolone (AQ) signal molecules in clinically relevant cystic fibrosis (CF) isolates [6]. The chlorine atom at C6 and N-ethylation were critical for membrane permeability and target binding affinity, as analogues lacking these features showed diminished potency.
These findings underscore the scaffold's utility in designing anti-virulence agents that operate through target-specific allosteric inhibition. By attenuating bacterial pathogenicity rather than inducing lethality, such compounds potentially reduce selective pressure for resistance development. Ongoing research explores hybrid derivatives where the benzimidazole core conjugates with siderophores to enhance penetration into Gram-negative bacteria, addressing permeability challenges that limit many existing QS inhibitors [6].
Comprehensive Compound Table
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: